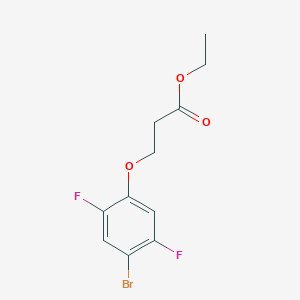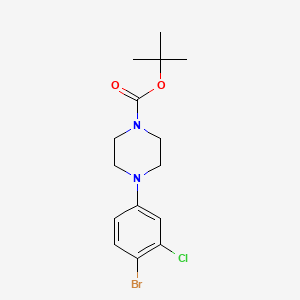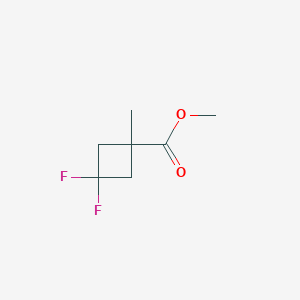![molecular formula C18H18ClF3N4O B1406685 Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide CAS No. 1311283-93-8](/img/structure/B1406685.png)
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chloro-acetic acid moiety could potentially undergo substitution reactions, and the hydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antimicrobial Agent Development
This compound’s structure suggests potential utility in the development of new antimicrobial agents. The presence of a trifluoromethyl group and a pyridinyl moiety could be exploited for creating molecules with enhanced penetration through bacterial cell walls, potentially leading to novel treatments for resistant strains of bacteria .
Agricultural Chemistry: Pesticide Formulation
The dimethylamino group attached to the pyridine ring might confer herbicidal or insecticidal properties, making it a candidate for the synthesis of new pesticides. Its application in agriculture could help in controlling crop diseases and pests, thereby increasing yield .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a chloroacetamide, it can act as a precursor in the synthesis of heterocyclic compounds. These structures are central to many drugs and agrochemicals, indicating its value in medicinal chemistry and agriscience research .
Material Science: Polymer Modification
The compound’s reactive sites make it suitable for polymer chain modification. It could be used to introduce specific functional groups into polymers, altering their physical properties for specialized applications, such as creating more durable materials .
Biochemistry: Enzyme Inhibition Studies
The structural complexity of this compound suggests potential as an enzyme inhibitor. By binding to active sites, it could serve as a tool in studying enzyme kinetics and mechanisms, which is crucial for understanding metabolic pathways and designing drugs .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, it could be used as a standard in chromatographic analysis, helping in the calibration of equipment and ensuring the accuracy of analytical methods in chemical analysis .
Chemical Education: Reaction Mechanism Illustration
In academic settings, this compound could be used to illustrate various organic reaction mechanisms, such as nucleophilic substitution or addition reactions, serving as a practical example for teaching advanced organic chemistry concepts .
Environmental Science: Trace Pollutant Detection
The compound’s sensitivity to degradation under certain conditions could make it a marker for studying environmental pollutants. Its breakdown products might be monitored to track the presence and impact of harmful chemicals in ecosystems .
Propiedades
IUPAC Name |
2-chloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-25(2)16-9-14(18(20,21)22)8-15(24-16)13-6-4-12(5-7-13)11-23-26(3)17(27)10-19/h4-9,11H,10H2,1-3H3/b23-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMVFQYYFBGKJJ-FOKLQQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)





![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)
![Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1406617.png)


![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)
![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)

![6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)](/img/structure/B1406625.png)